Predicted Polypharmacology Profile of 5-Chloro-2-(1,1-difluoroethyl)pyridine Versus Non-Fluorinated Pyridine Analogs
PASS computational prediction analysis for 5-chloro-2-(1,1-difluoroethyl)pyridine predicts a multi-target activity profile with high probability scores. The compound exhibits a predicted Pa (probability 'to be active') of 0.718 for signal transduction pathways inhibition and 0.620 for protein kinase inhibition [1]. Non-fluorinated pyridine analogs (e.g., 2-ethylpyridine, 5-chloro-2-ethylpyridine) lack the distinctive electronic and steric contributions of the gem-difluoro group, which computational models indicate alters predicted biological target engagement profiles [1].
| Evidence Dimension | Predicted biological activity probability (Pa value) |
|---|---|
| Target Compound Data | Pa = 0.718 (signal transduction pathways inhibitor); Pa = 0.620 (protein kinase inhibitor); Pa = 0.584 (antimycobacterial) |
| Comparator Or Baseline | Non-fluorinated pyridine analogs (class baseline: Pa values not computationally predicted for these specific activities) |
| Quantified Difference | Pa values exceed 0.5 threshold for multiple pharmacologically relevant activities, indicating predicted polypharmacology distinct from non-fluorinated class |
| Conditions | PASS (Prediction of Activity Spectra for Substances) computational model trained on SAR data from >1,000,000 biologically active compounds |
Why This Matters
The predicted multi-target polypharmacology profile (Pa > 0.5 for kinase and signaling pathway inhibition) provides a computational rationale for prioritizing this specific fluorinated scaffold over non-fluorinated alternatives in early-stage drug discovery screening cascades.
- [1] Filimonov DA, Lagunin AA, Gloriozova TA, et al. Prediction of the biological activity spectra of organic compounds using the PASS online web resource. Chem Heterocycl Compd. 2014;50(3):444-457. View Source
